Uridine5'-beta-D-diphosphoglucosedisodiumsalt
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Overview
Description
Uridine 5’-diphosphoglucose (sodium salt) is a nucleotide sugar consisting of a uracil base, ribose sugar, and two phosphate groups. It is commonly used as a substrate in the biosynthesis of glucose-containing molecules such as oligosaccharides, polysaccharides, glycoproteins, and glycolipids in animals and some microorganisms . This compound also acts as a precursor of uridine diphosphate galactose and uridine diphosphate glucuronate .
Preparation Methods
Synthetic Routes and Reaction Conditions
Uridine 5’-diphosphoglucose (sodium salt) can be synthesized through enzymatic methods using uridine triphosphate and glucose-1-phosphate as substrates. The reaction is catalyzed by the enzyme uridine diphosphate glucose pyrophosphorylase . The reaction conditions typically involve a buffered aqueous solution at a pH of around 7.5 and a temperature of 37°C .
Industrial Production Methods
Industrial production of uridine 5’-diphosphoglucose (sodium salt) often involves microbial fermentation processes. Saccharomyces cerevisiae, a type of yeast, is commonly used for this purpose. The yeast cells are genetically engineered to overproduce the enzyme uridine diphosphate glucose pyrophosphorylase, which catalyzes the formation of uridine 5’-diphosphoglucose from uridine triphosphate and glucose-1-phosphate .
Chemical Reactions Analysis
Types of Reactions
Uridine 5’-diphosphoglucose (sodium salt) undergoes various types of chemical reactions, including glycosylation, oxidation, and hydrolysis .
Common Reagents and Conditions
Glycosylation: This reaction involves the transfer of a glucose moiety to an acceptor molecule. Common reagents include glycosyltransferases and acceptor substrates such as proteins or lipids.
Oxidation: Uridine 5’-diphosphoglucose can be oxidized to form uridine diphosphate glucuronic acid.
Hydrolysis: Hydrolysis of uridine 5’-diphosphoglucose results in the formation of uridine monophosphate and glucose-1-phosphate.
Major Products Formed
Glycosylation: Glycosylated proteins or lipids
Oxidation: Uridine diphosphate glucuronic acid
Hydrolysis: Uridine monophosphate and glucose-1-phosphate
Scientific Research Applications
Uridine 5’-diphosphoglucose (sodium salt) has a wide range of scientific research applications:
Mechanism of Action
Uridine 5’-diphosphoglucose (sodium salt) exerts its effects by acting as a substrate for glycosyltransferase enzymes. These enzymes transfer the glucose moiety from uridine 5’-diphosphoglucose to acceptor molecules, forming glycosidic bonds . The molecular targets include proteins, lipids, and other biomolecules that undergo glycosylation . The pathways involved include the biosynthesis of glycogen, glycoproteins, and glycolipids .
Comparison with Similar Compounds
Uridine 5’-diphosphoglucose (sodium salt) is unique in its ability to act as a donor substrate for glycosyltransferase enzymes. Similar compounds include:
Uridine diphosphate galactose: Used in the biosynthesis of galactose-containing molecules.
Uridine diphosphate glucuronic acid: Involved in the biosynthesis of glucuronic acid-containing molecules.
Uridine diphosphate N-acetylglucosamine: Used in the biosynthesis of N-acetylglucosamine-containing molecules.
Each of these compounds has specific roles in the biosynthesis of different types of glycoconjugates, highlighting the unique function of uridine 5’-diphosphoglucose in glucose metabolism .
Properties
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2/t5-,6-,8-,9-,10+,11-,12-,13-,14+;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJQEQVCYGYYMM-BYFFMYLLSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O.[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2Na2O17P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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